3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that combines the structural features of adamantane, pyrrolidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is functionalized to introduce the adamantan-1-yloxy group. This can be achieved through a reaction with an appropriate halide under basic conditions.
Attachment of the Ethylamino Group: The adamantan-1-yloxy derivative is then reacted with an ethylamine derivative to form the 2-(adamantan-1-yloxy)ethylamine intermediate.
Formation of the Pyrrolidine Ring: The intermediate is then subjected to cyclization reactions to form the pyrrolidine-2,5-dione ring structure. This step often involves the use of strong bases or acids to facilitate ring closure.
Introduction of the Propoxyphenyl Group: Finally, the 4-propoxyphenyl group is introduced through a substitution reaction, typically using a halide derivative of the propoxyphenyl group and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrrolidine ring, often using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The phenyl and adamantane groups can undergo electrophilic and nucleophilic substitution reactions. Typical reagents include halides, nitrates, and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halide derivatives with Lewis acids or bases as catalysts.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted phenyl or adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-butoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups. The adamantane moiety provides rigidity and stability, the pyrrolidine ring offers flexibility and reactivity, and the propoxyphenyl group contributes to its potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H34N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[2-(1-adamantyloxy)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H34N2O4/c1-2-8-30-21-5-3-20(4-6-21)27-23(28)13-22(24(27)29)26-7-9-31-25-14-17-10-18(15-25)12-19(11-17)16-25/h3-6,17-19,22,26H,2,7-16H2,1H3 |
InChI Key |
CDVAYEKBEIKJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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